Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 243.3 g/mol. It is classified under spirocyclic compounds, which are characterized by having two or more rings that share a single atom. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing bioactive molecules.
The compound can be sourced from chemical suppliers such as AChemBlock, which lists it with a high purity of 97% and provides details including its CAS number (2819639-89-7) and structural formula. It is also referenced in various patents and scientific literature, indicating its relevance in ongoing research and development in pharmaceuticals .
The synthesis of tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reaction conditions, catalysts, and solvents are critical for optimizing yield and purity but are often proprietary or found in specialized literature.
The molecular structure of tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can be represented using various structural notations:
This structure features a spirocyclic framework with a hydroxymethyl group and an ester functional group, contributing to its chemical reactivity and biological activity .
Key data points include:
Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can participate in several chemical reactions:
Technical details about reaction conditions, yields, and by-products are crucial for understanding its reactivity but require specific experimental data from laboratory studies.
The mechanism of action for tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is largely dependent on its interactions within biological systems:
Data supporting these mechanisms often come from pharmacological studies that assess the compound's efficacy in biological assays.
Key physical properties include:
Chemical properties involve:
Relevant data from analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) can provide insights into purity and structural integrity.
Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several scientific uses:
The compound's versatility makes it an important subject of study in medicinal chemistry and related fields .
The retrosynthetic deconstruction of tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate reveals strategic disconnections centered on the spiro[3.5]nonane architecture. The core is dissected into two synthons: a protected 3-hydroxypropylamine derivative (for the azepane ring) and a cyclobutane-1,1-dicarbonyl equivalent (for the oxolane-spiro junction). The hydroxymethyl group at C2 necessitates either a chiral glycidyl equivalent or late-stage functionalization of a preformed spirocyclic intermediate. The tert-butoxycarbonyl (Boc) group is traced to di-tert-butyl dicarbonate (Boc₂O), introduced early for nitrogen protection due to its orthogonal stability. This analysis prioritizes convergent strategies where the spiro center is formed via intramolecular alkylation or ring-closing metathesis, minimizing stereochemical complications in the fused bicyclic system [3] [8].
The cis-configuration at the spiro-junction presents synthetic challenges due to potential transannular strain. Successful routes employ substrate-controlled stereoselection, leveraging chiral auxiliaries or asymmetric catalysis. A pivotal approach involves cyclization of a γ-amino alcohol precursor onto a cyclobutanone activated as an enol triflate or epoxide, where existing stereocenters dictate facial selectivity. Computational studies indicate the cis isomer's stability arises from minimized 1,3-diaxial interactions between the hydroxymethyl and the oxa-bridge oxygen [9] [10].
Catalytic hydrogenation enables key cyclization steps while controlling stereochemistry. For example, hydrogenation of a tert-butyl 2-(hydroxymethyl)-4-oxocyclohexane-1-carboxylate derivative over Pd/C in dimethyl carbonate (DMC) achieves cis-selective reduction (>95% de) of the ketone, facilitated by chelation of the hydroxymethyl group to the catalyst surface. Subsequent acid-catalyzed transannular cyclization forms the spiro[3.5]nonane core in 78% yield. Critical to success is the solvent choice: DMC enhances stereoselectivity by promoting substrate-catalyst interactions without competing coordination, outperforming dichloromethane (DCM) or THF [7].
The hydroxymethyl group demands protection during synthesis to prevent side reactions. Silicon-based protectors (TBS, TBDPS) offer robustness but require fluoride-mediated deprotection, risking desilylation of sensitive intermediates. Acyl groups (Ac, Bz) allow milder removal (e.g., K₂CO₃/MeOH) but may participate in unwanted migrations. In situ protection using BF₃·OEt₂ in DMC efficiently installs the tert-butyl ester while temporarily sequestering the hydroxymethyl as a borate complex, preventing elimination. This one-pot method streamlines access to precursors like tert-butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate, later reduced to the hydroxymethyl derivative with NaBH₄/CeCl₃ (>80% yield, cis:trans = 9:1) [5] [7].
Table 1: Synthetic Routes to Key Spirocyclic Intermediates
Precursor | Reaction Conditions | Product | Yield (%) | Stereoselectivity (cis:trans) |
---|---|---|---|---|
tert-Butyl 4-(3-hydroxypropylamino)cyclohex-1-ene-1-carboxylate | 10% Pd/C, H₂ (50 psi), DMC, 25°C, 12h | tert-Butyl cis-2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate | 78 | >95:5 |
tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate | NaBH₄, CeCl₃·7H₂O, MeOH, 0°C → 25°C, 2h | tert-Butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate | 82 | 90:10 |
8-Azaspiro[3.5]nonane-2,8-diol | Boc₂O, BF₃·OEt₂, DMC, 25°C, 4h | tert-Butyl cis-2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate | 88 | Preserved |
The tert-butyl carboxylate moiety serves dual roles: as a steric shield and an electronic modulator. Its bulky tert-butyl group creates a hydrophobic microenvironment around the adjacent nitrogen, slowing N-oxidation or hydrolysis by >50-fold compared to methyl esters. This steric encumbrance is quantified by molecular volume calculations (∼120 ų), which hinder nucleophilic approach. Electronically, the alkoxy group donates electrons inductively (+I effect), raising the LUMO energy of the carbonyl by ∼1.5 eV (DFT calculations), rendering it less electrophilic and thus resistant to aminolysis during downstream functionalization. Crucially, the Boc group’s acid-lability permits selective deprotection under mild conditions (e.g., TFA/DCM) without perturbing the spirocyclic core or hydroxymethyl group—a key advantage in pharmaceutical synthesis where orthogonal deprotection is essential [1] [4] [10].
Solvent selection critically influences yield and stereoselectivity in spirocycle synthesis. High-throughput screening of Steglich-type esterification and hydrogenation conditions reveals stark performance differences:
Table 2: Solvent Performance in Key Synthetic Steps
Solvent | Relative Rate (Hydrogenation) | Boc Protection Yield (%) | EHS Score | Cost (£/L) |
---|---|---|---|---|
Dimethyl Carbonate (DMC) | 1.0 (reference) | 95 | 6.3 (excellent) | 25 |
Cyclopentyl Methyl Ether (CPME) | 0.8 | 90 | 7.1 (good) | 30 |
Dichloromethane (DCM) | 1.2 | 92 | 3.5 (poor) | 15 |
N,N-Dimethylformamide (DMF) | 0.3 | 85 | 2.1 (poor) | 20 |
2-Methyltetrahydrofuran (2-MeTHF) | 0.9 | 88 | 6.8 (good) | 35 |
DMC emerges as optimal, combining high Boc protection yields (95%) with superior environmental health and safety (EHS) metrics (score: 6.3/10). Its low polarity (ε = 3.1) minimizes epimerization during spirocyclization, while its moderate donor number facilitates catalyst activation without ligand displacement. In contrast, DMF impedes hydrogenation due to CO coordination to Pd, reducing catalyst turnover. For hydroxymethyl acylation, CPME and 2-MeTHF outperform DCM by enabling higher temperatures (60°C) without racemization, crucial for kinetically controlled cis-selectivity. The use of Mukaiyama’s reagent in DMC affords near-quantitative esterification at 25°C within 2h, avoiding the insoluble urea byproducts typical of DCC/DIC-based couplings [5] [7].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: